molecular formula C12H16BrNO2S B14909816 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide

2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide

Cat. No.: B14909816
M. Wt: 318.23 g/mol
InChI Key: RGWZICNGYHZKND-UHFFFAOYSA-N
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Description

2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide is a sulfur-containing acetamide derivative characterized by a 4-bromo-2,5-dimethylphenylthio group attached to an acetamide backbone, with a 2-hydroxyethyl substituent on the nitrogen atom. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thioether-containing molecules, which often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties .

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

2-(4-bromo-2,5-dimethylphenyl)sulfanyl-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C12H16BrNO2S/c1-8-6-11(9(2)5-10(8)13)17-7-12(16)14-3-4-15/h5-6,15H,3-4,7H2,1-2H3,(H,14,16)

InChI Key

RGWZICNGYHZKND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)SCC(=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide typically involves the following steps:

    Bromination: The starting material, 2,5-dimethylphenyl, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.

    Thioether Formation: The brominated intermediate is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-hydroxyethylamine to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the acetamide group, leading to debromination or amine formation.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium tert-butoxide, or primary amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated compounds or primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often investigated for their antimicrobial, antifungal, and anticancer activities.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The thioether and acetamide groups may play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

2-(4-Bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide (CAS 650588-63-9)

  • Key Differences :
    • Replaces the thioether (-S-) linkage with an ether (-O-) group.
    • Substituents on the aromatic ring: 2,6-dimethyl vs. 2,5-dimethyl in the target compound.
    • The N-substituent is a cyclohexenyl-containing ethyl group instead of hydroxyethyl.
  • The cyclohexenyl group increases hydrophobicity, which may reduce solubility compared to the hydroxyethyl group in the target compound .

2-(2-Bromo-4-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide (CAS 352347-36-5)

  • Key Differences :
    • Ether linkage and bromine at the 2-position of the aromatic ring.
    • N-substituent is a dimethoxyphenyl group, introducing additional aromaticity and electron-donating methoxy groups.
  • Implications :
    • The dimethoxyphenyl group may enhance π-π stacking interactions in protein binding but reduce solubility due to increased hydrophobicity.
    • Positional isomerism of bromine and methyl groups could influence steric hindrance and binding specificity .

Thioether-Containing Acetamides with Varied Aromatic Cores

N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, )

  • Key Differences: Features a triazinoindole fused aromatic system instead of a simple bromo-dimethylphenyl group. N-substituent is a 4-bromophenyl group.
  • Implications: The triazinoindole core may confer enhanced planar rigidity, favoring interactions with DNA or topoisomerases. The absence of a hydroxyethyl group reduces solubility but increases metabolic stability .

2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide (3i, )

  • Key Differences :
    • Contains a benzo[b]thiophene core with a trimethoxybenzoyl substituent.
    • Bromine is directly attached to the acetamide chain.
  • Implications :
    • The bulky benzoyl group may hinder membrane permeability but improve target selectivity.
    • Direct bromination on the acetamide chain could increase electrophilicity, enhancing covalent binding to biological targets .

Functional Group Variations in Acetamide Derivatives

Alachlor ()

  • Key Differences :
    • Chlorine substituent instead of bromine.
    • N-substituent is a methoxymethyl group.
  • Implications: Widely used as an herbicide, highlighting how halogen and alkoxy substituents dictate agricultural applications vs.

2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor Analog, )

  • Key Differences :
    • Diethylphenyl group and methoxymethyl substituent.
  • Implications :
    • Increased steric bulk from ethyl groups reduces water solubility, contrasting with the hydroxyethyl group in the target compound, which balances hydrophilicity and lipophilicity .

Comparative Data Table

Compound Name Molecular Formula Substituents Linkage Key Properties Reference
Target Compound C₁₁H₁₄BrNO₂S 4-Bromo-2,5-dimethylphenylthio, 2-hydroxyethyl Thioether High solubility (hydroxyethyl), moderate lipophilicity -
2-(4-Bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide C₁₈H₂₄BrNO₂ 4-Bromo-2,6-dimethylphenoxy, cyclohexenylethyl Ether Low solubility, high hydrophobicity
N-(4-Bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide C₁₈H₁₄BrN₅S Triazinoindole core, 4-bromophenyl Thioether Planar structure, DNA interaction potential
Alachlor C₁₄H₂₀ClNO₂ 2,6-Diethylphenyl, methoxymethyl - Herbicidal activity, low water solubility

Research Findings and Implications

  • Synthetic Challenges : The hydroxyethyl group in the target compound may require protective strategies (e.g., silylation) during synthesis to prevent undesired side reactions, unlike simpler N-aryl analogs .
  • Biological Activity: Thioether-containing compounds (e.g., triazinoindole derivatives in ) show promise in hit identification for protein targets, suggesting the target compound could be optimized for kinase or protease inhibition.
  • Solubility vs.

Biological Activity

The compound 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide is a member of the thioacetamide class and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide is C12H16BrN1O2S1. The presence of a bromine atom and a thioether functional group suggests potential reactivity and biological activity.

PropertyValue
Molecular Weight303.23 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number1156037-04-5

Antimicrobial Activity

Recent studies have indicated that derivatives of thioacetamides, including the compound , exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown broad-spectrum activity against various bacterial strains by disrupting cell wall synthesis or inhibiting essential metabolic pathways.

The proposed mechanism involves interference with bacterial cell metabolism, potentially through the inhibition of key enzymes involved in cell wall biosynthesis and energy production. The thioether functionality may enhance the compound's ability to penetrate microbial membranes.

Case Studies

  • In Vitro Studies : In a study assessing the antimicrobial efficacy of thioacetamide derivatives, it was found that compounds with similar structural motifs to 2-((4-Bromo-2,5-dimethylphenyl)thio)-N-(2-hydroxyethyl)acetamide demonstrated effective inhibition against E. coli and S. aureus at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assays : Research evaluating the cytotoxic effects on human cell lines indicated that while some thioacetamide derivatives exhibited antimicrobial properties, they also presented moderate cytotoxicity at higher concentrations (IC50 values around 100 µg/mL). This suggests a need for careful dosage optimization in therapeutic applications.
  • Antifungal Activity : A related study highlighted that certain thioacetamide compounds could inhibit fungal growth by inducing apoptosis in yeast cells, with observed effects on cell cycle progression.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityModerate cytotoxicity
AntifungalInduces apoptosis in yeast

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